Emodin
Overview
Description
Emodin is a natural anthraquinone derivative found in the roots and rhizomes of numerous plants, molds, and lichens . It is an active ingredient in various Chinese herbs including Rheum palmatum, Polygonum cuspidatum, and Polygonum multiflorum . Emodin has a wide range of biological activities, including diuretic, antibacterial, antiulcer, anti-inflammatory, anticancer, and antinociceptive .
Synthesis Analysis
Emodin has been synthesized through various methods. For instance, a novel compound biotinylated emodin was synthesized by a two-step acyl chloride method . In another study, a series of emodin derivatives were synthesized by binding emodin to an amino acid using linkers of varying lengths and composition .
Molecular Structure Analysis
Emodin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by hydroxy groups at positions 1, 3, and 8 and by a methyl group at position 6 .
Chemical Reactions Analysis
Emodin has been found to have a variety of pharmacological effects, including anti-inflammatory, anti-tumor, antibacterial, immune enhancement, lipid-lowering, blood glucose-lowering, kidney protection, etc .
Physical And Chemical Properties Analysis
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural anthraquinone compound widely found in Rhubarb palmatum L., Polygonum multijiorum Thunb., and other plants and Chinese herbal medicines .
Scientific Research Applications
Anti-Inflammatory Effects
Emodin exhibits significant anti-inflammatory properties. A study highlighted its role in reducing the activation of NLRP3 inflammasome, thereby attenuating interleukin (IL)-1β secretion and ameliorating severity in inflammation-related disorders (Han et al., 2015). Similarly, emodin's regulatory effects on inflammatory cytokines and NF-kappaB activation in macrophages further support its anti-inflammatory potential (Li et al., 2005).
Anticancer Activities
Emodin has been found to induce apoptosis in human cervical cancer cells through the activation of caspases-3, -9, and the cleavage of poly(ADP-ribose) polymerase (Srinivas et al., 2003). Its role in inhibiting cancer cell invasion by suppressing activator protein-1 and NF-kappaB pathways has also been observed, particularly in controlling the expression of matrix metalloproteinases involved in cancer metastasis (Huang et al., 2004).
Metabolic Disorders
Emodin has shown promising results in addressing metabolic disorders. It has been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, showing potential in ameliorating metabolic disorders in diet-induced obese mice (Feng et al., 2010). Furthermore, its protective effect against high-fat diet-induced obesity through regulation of AMP-activated protein kinase pathways in white adipose tissue has been documented (Tzeng et al., 2012).
Cardiovascular Disease
Emodin'spotential in treating cardiovascular diseases is notable. It has been shown to enhance atrial natriuretic peptide secretion in cardiac atria, suggesting a role in the treatment of cardiovascular homeostasis impairment (Zhou et al., 2014). Additionally, a review on emodin's molecular mechanisms of action emphasizes its anti-cardiovascular disease properties, particularly in inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, and anti-oxidative contexts (Li et al., 2020).
Wound Healing
The topical application of emodin has been found to enhance the repair of excisional wounds in rats, indicating its potential in wound healing. This effect is attributed to the stimulation of tissue regeneration and regulating Smads-mediated TGF-beta(1) signaling pathway (Tang et al., 2007).
Dental Health
Emodin has also been explored for its effects on dental health, particularly in inhibiting the cariogenic properties of Streptococcus mutans and reducing the incidence and severity of caries in rats (Xu et al., 2014).
Safety And Hazards
Future Directions
Emodin still has great potential to become promising therapeutic options to immune and inflammation abnormality, organ fibrosis, common malignancy, pathogenic bacteria or virus infections, and endocrine disease or disorder . Scientifically addressing concerns regarding the poor bioavailability and vague molecular targets would significantly contribute to the widespread acceptance of rhubarb not only as a dietary supplement in food flavorings and colorings but also as a health-promoting TCM in the coming years .
properties
IUPAC Name |
1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025231 | |
Record name | Emodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025231 | |
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Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Emodin appears as orange needles or powder. (NTP, 1992), Solid | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Emodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions (cherry red color), sodium carbonate and ammonia solutions., Solubility @ 25 °C (g/100 ml of satd solution): ether 0.140; chloroform 0.071; carbon tetrachloride 0.010; carbon bisulfide 0.009; benzene 0.041, Practically insoluble in water; soluble in ethanol; moderately soluble in aqueous alkali solutions, Soluble in alcohol; insoluble in water | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | EMODIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The anthraquinone mycotoxins emodin and skyrin were examined for the inhibitory effects on murine leukemia L1210 culture cells, oxidative phosphorylation of rat liver mitochondria, and Na+, K+-activated ATPase activity of rat brain microsomes to find the differences between their modes of toxic action. Skyrin exhibited a stronger inhibitory effect than emodin on the growth of L1210 culture cells. Emodin showed a stronger uncoupling effect than skyrin on mitochondrial respiration. Skyrin inhibited Na+, K+-activated ATPase activity of rat brain microsomes but emodin did not inhibit., ... Emodin induces apoptotic responses in the human hepatocellular carcinoma cell lines (HCC) Mahlavu, PLC / PRF / 5 and HepG2. The addition of emodin to these three cell lines led to inhibition of growth in a time- and dose-dependent manner. Emodin generated reactive oxygen species (ROS) in these cells which brought about a reduction of the intracellular mitochondrial transmembrane potential (Deltaym), followed by the activation of caspase-9 and caspase-3, leading to DNA fragmentation and apoptosis., Emodin inhibited the activity of TPK and CK2 and the degradation of I-kappaB., ... Emodin-induced apoptosis of CH27 cells does not involve modulation of endogenous Bcl-X(L) protein expression, but appears to be associated with the increased expression of cellular Bak and Bax proteins., For more Mechanism of Action (Complete) data for EMODIN (9 total), please visit the HSDB record page. | |
Record name | EMODIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Emodin | |
Color/Form |
Orange needles from alcohol or by sublimation at 12 mm | |
CAS RN |
518-82-1 | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Emodin | |
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Record name | Emodin | |
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Record name | Emodin | |
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Record name | emodin | |
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Record name | Emodin | |
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Record name | 1,3,8-trihydroxy-6-methylanthraquinone | |
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Record name | EMODIN | |
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Record name | EMODIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |
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Record name | Emodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
493 to 495 °F (NTP, 1992), 256-257 °C, Brick red monoclinic needles; mp: 207 °C /3-Methyl ether/, Pale yellow needles; mp: 225 °C /Trimethyl ether/, 266 - 268 °C | |
Record name | EMODIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | EMODIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Emodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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